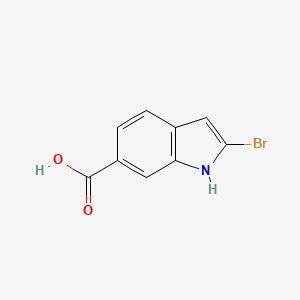

2-Bromo-1H-indole-6-carboxylic acid

Description

Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. hmdb.ca It is considered a "privileged scaffold" because its framework appears in a vast number of natural products, alkaloids, and pharmacologically active compounds. nih.gov This prevalence is a testament to the indole ring's ability to interact with a wide array of biological targets, conferring diverse therapeutic effects.

Indole derivatives have been successfully developed into drugs for a multitude of conditions, including cancer, microbial and viral infections, inflammation, and neurodegenerative diseases. buyersguidechem.combldpharm.com The versatility of the indole scaffold allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological activities. This adaptability has made the indole moiety a focal point in drug discovery, with ongoing research continually uncovering new therapeutic potentials for both natural and synthetic indole-based compounds. bldpharm.comsynquestlabs.com

Overview of Halogenated Indole Carboxylic Acids as Research Entities

Within the expansive family of indole derivatives, halogenated indole carboxylic acids represent a significant subclass for chemical investigation. The introduction of a halogen atom, such as bromine, onto the indole core can drastically alter a molecule's physicochemical properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce new interaction points for binding to biological targets, often leading to increased potency and selectivity.

Aryl and heteroaryl halides, including halogenated indoles, are also invaluable as intermediates in synthetic chemistry. They are key substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for constructing complex molecular architectures. rug.nl The carboxylic acid group further adds to their synthetic utility, serving as a handle for forming amides, esters, and other functional groups, or influencing the molecule's solubility and binding orientation. libretexts.orgacs.org For instance, research into indole-2-carboxylic acid derivatives has identified them as a promising scaffold for the development of novel HIV-1 integrase inhibitors. nih.gov

Scope and Research Focus on 2-Bromo-1H-indole-6-carboxylic acid

This compound is a specific isomer within the family of halogenated indole carboxylic acids. Its structure features a bromine atom at the C2 position of the indole ring and a carboxylic acid at the C6 position. While extensive research has been published on the indole scaffold generally, and on other isomers such as 6-bromo-1H-indole-2-carboxylic acid, specific peer-reviewed studies detailing the synthesis and biological applications of the 2-bromo-6-carboxy isomer are not widely available in current literature. sigmaaldrich.comnih.gov

The compound is primarily recognized as a versatile chemical intermediate, valuable for the synthesis of more complex molecules in pharmaceutical and agrochemical research. Its bifunctional nature—possessing a reactive bromine atom suitable for cross-coupling reactions and a carboxylic acid group for derivatization—makes it a useful building block for creating libraries of novel compounds for screening.

Given the known biological activities of related indole derivatives, this compound is a molecule of significant interest for future investigation. For example, various indole carboxylic acids have been explored as inhibitors of enzymes like HIV-1 integrase. nih.gov The unique substitution pattern of this compound provides a distinct electronic and steric profile that could lead to novel biological activities, marking it as a candidate for further research in drug discovery and materials science.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1782429-68-8 | bldpharm.comsynquestlabs.com |

| Molecular Formula | C₉H₆BrNO₂ | synquestlabs.com |

| Molecular Weight | 240.06 g/mol | synquestlabs.com |

| IUPAC Name | this compound | - |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-8-4-5-1-2-6(9(12)13)3-7(5)11-8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUMXXWPXYBLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 1h Indole 6 Carboxylic Acid and Analogues

Strategies for Indole (B1671886) Core Construction Relevant to 2-Bromo-1H-indole-6-carboxylic acid

The construction of the indole framework is a foundational aspect of synthesizing this compound. Several classical and modern synthetic routes can be adapted to produce the necessary indole-6-carboxylic acid precursor, which is then subsequently brominated.

Multi-Step Approaches via Diazotization and Ring Closure

A highly adaptable and scalable method for the synthesis of 6-bromoindoles involves a multi-step sequence commencing with the diazotization of an appropriately substituted aniline (B41778). For instance, the synthesis of 6-bromoindole (B116670), a precursor to the target molecule, can be achieved from p-toluidine (B81030). This process involves the diazotization of p-toluidine followed by bromination to introduce the bromine atom at the desired position on the benzene (B151609) ring. nih.gov Subsequent steps then focus on the construction of the pyrrole (B145914) ring to form the indole nucleus. This method is noted for its use of inexpensive and readily available starting materials, making it a practical choice for large-scale synthesis. nih.gov

A general representation of this synthetic approach is outlined below:

| Step | Description | Key Reagents |

| 1 | Diazotization of an amino group on a benzene ring. | NaNO₂, HBr |

| 2 | Bromination of the resulting diazonium salt. | CuBr (Sandmeyer reaction) |

| 3 | Ring closure to form the indole core. | Acidic conditions, heat |

| 4 | Carboxylation at the C-6 position. | Varies |

This sequence offers a reliable pathway to 6-substituted indoles, which can then undergo further functionalization.

Direct Bromination of Indole-6-carboxylic acid Derivatives

A more direct route to this compound involves the regioselective bromination of the pre-formed 1H-indole-6-carboxylic acid. The inherent reactivity of the indole ring makes the C-3 position the most susceptible to electrophilic attack. However, with appropriate protecting groups and reaction conditions, bromination can be directed to the C-2 position. Reagents such as N-bromosuccinimide (NBS) are commonly employed for this purpose. The reaction conditions, including the choice of solvent and temperature, are critical to achieving the desired regioselectivity and avoiding polybromination.

Enzymatic approaches have also been explored for the regioselective bromination of indole derivatives. Engineered halogenase enzymes have demonstrated the ability to brominate indole-6-carboxylic acid, offering a green and highly specific alternative to traditional chemical methods. researchgate.net

| Reagent | Conditions | Position of Bromination |

| N-Bromosuccinimide (NBS) | Controlled temperature, various solvents | Primarily C-3, C-2 with directing groups |

| Bromine (Br₂) | Acetic acid | Can lead to polybromination |

| Engineered Halogenase | Biocatalytic conditions | Regioselective bromination |

Bartoli Indole Synthesis Routes

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, which can be particularly useful for creating precursors to the target molecule. wikipedia.orgjk-sci.com This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com The presence of a bulky ortho-substituent is crucial for the success of the reaction, as it facilitates a key researchgate.netresearchgate.net-sigmatropic rearrangement in the reaction mechanism. wikipedia.org For the synthesis of a precursor to this compound, one could envision a route starting from a suitably substituted nitrobenzene.

The general mechanism involves the addition of the Grignard reagent to the nitro group, followed by the elimination of a magnesium salt to form a nitrosoarene. A second equivalent of the Grignard reagent adds to the nitrosoarene, and the resulting intermediate undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, cyclization, and tautomerization to yield the indole ring. wikipedia.org This method's flexibility allows for the synthesis of indoles with substitution on both the carbocyclic and pyrrole rings. wikipedia.org

A key advantage of the Bartoli synthesis is its ability to generate 7-bromoindoles, which can then be further functionalized. For example, treatment of o-bromonitrobenzenes with vinyl Grignard reagents yields 7-bromoindoles in good yields. organic-chemistry.org

Reductive Cyclization and SNAr Strategies for Related Architectures

Reductive cyclization of ortho-nitrostyrenes or related nitro compounds provides another versatile route to the indole nucleus. mdpi.comthieme-connect.comunimi.itnih.govthieme-connect.com This method typically involves the reduction of the nitro group, which then participates in an intramolecular cyclization to form the pyrrole ring. Various reducing agents can be employed, including carbon monoxide with a palladium catalyst, or titanium trichloride. thieme-connect.comnih.gov The use of phenyl formate (B1220265) as a carbon monoxide surrogate has also been reported, offering a safer alternative to handling pressurized CO gas. mdpi.comthieme-connect.com This methodology is tolerant of a wide range of functional groups, allowing for the synthesis of multifunctionalized indoles. unimi.it

Nucleophilic Aromatic Substitution (SNAr) reactions offer a pathway to construct the indole ring system, particularly for N-aryl indoles. researchgate.netmdpi.comresearchgate.netacs.org While not a direct method for the primary construction of the indole core in this specific case, SNAr strategies are crucial for the synthesis of more complex indole-containing architectures. For instance, the reaction of an activated haloarene with an indole can lead to N-arylation. mdpi.comresearchgate.net In some cases, intramolecular SNAr reactions can be employed to form the heterocyclic ring. acs.org

Regioselective Functionalization of Indole Frameworks at C-2 and C-6 Positions

Once the indole-6-carboxylic acid framework is established, regioselective functionalization is necessary to introduce the bromine atom at the C-2 position.

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of indole rings. researchgate.netmdpi.comresearchgate.netorganic-chemistry.orgchim.itrsc.orgnih.govacs.orgresearchgate.net These methods avoid the need for pre-functionalized starting materials, such as halogenated indoles.

For functionalization at the C-2 position, transition metal catalysis, often with palladium or nickel, is employed. researchgate.netacs.org The inherent reactivity of the indole ring often favors functionalization at the C-3 position, so directing groups are typically required to achieve C-2 selectivity. These directing groups, often attached to the indole nitrogen, coordinate to the metal catalyst and position it in proximity to the C-2 C-H bond, facilitating its activation and subsequent functionalization. chim.it

Functionalization at the C-6 position of the indole ring is more challenging due to the lower reactivity of the C-H bonds on the benzene ring compared to the pyrrole ring. nih.govnih.gov However, the development of specific directing groups and catalytic systems has enabled regioselective C-H activation at this position. For example, ruthenium-catalyzed C-6 selective alkylation of indole derivatives has been achieved using an N-pyrimidinyl directing group in conjunction with an ancillary ester directing group at the C-3 position. acs.org The use of a di-tert-butylphosphinoyl group on the indole nitrogen has also been shown to direct arylation to the C-6 position using a copper catalyst. nih.gov

| Directing Group | Metal Catalyst | Target Position |

| Pyrimidyl and C-3 ester | Ruthenium | C-6 |

| Di-tert-butylphosphinoyl | Copper | C-6 |

| Various N-protecting groups | Palladium, Nickel | C-2 |

These advanced methodologies provide a powerful toolkit for the precise synthesis of this compound and its analogues, paving the way for their application in various scientific fields.

Metal-Catalyzed Approaches for Site-Specific Substitution

Transition-metal catalysis has become an indispensable tool for the direct functionalization of indole C-H bonds, offering pathways to complex molecules that were previously difficult to access. rsc.orgrsc.org These methods often provide high levels of regioselectivity, which is crucial for the synthesis of specific isomers like this compound. Key metals in this field include palladium, rhodium, and gold. beilstein-journals.orgrsc.orgunimi.it

Palladium-Catalyzed Reactions:

Palladium catalysis is a versatile method for C-H functionalization of indoles, enabling arylation, alkenylation, and other transformations. beilstein-journals.orgmdpi.com The regioselectivity of these reactions can often be controlled by using directing groups attached to the indole nitrogen. beilstein-journals.orgresearchgate.net For instance, a phosphinoyl-directing group in the presence of a pyridine-type ligand and a Pd(OAc)₂ catalyst can direct C-H activation to the C7-position with high selectivity. researchgate.net Similarly, the N-(2-pyridyl)sulfonyl group can direct alkenylation to the C-2 position. beilstein-journals.org Recent developments have also demonstrated that transient directing groups, such as alanine, can facilitate regioselective alkynylation at the indole C4-position. acs.org A typical catalytic cycle for Pd(II)-catalyzed alkenylation involves an electrophilic palladation and requires an oxidant to regenerate the active Pd(II) species. beilstein-journals.org

Rhodium-Catalyzed Syntheses:

Rhodium catalysts are effective for the synthesis of highly functionalized indoles. rsc.orgacs.org Rhodium(III)-catalyzed reactions can achieve oxidative coupling of acetanilides and internal alkynes to produce indoles with good yields and regioselectivity. acs.org A notable advancement is the use of an in-situ generated N-nitroso group as a transient oxidizing directing group, which allows for the Rh-catalyzed reaction of N-alkyl anilines with internal alkynes to proceed at room temperature. rsc.orgrsc.org This method is advantageous for its mild reaction conditions and broad substrate scope. rsc.orgrsc.org Furthermore, Rh(III) catalysis has been successfully applied to the C2-alkylation of indoles with nitroalkenes, using a pyridine (B92270) directing group to achieve excellent chemo- and regioselectivity. acs.org

Gold-Catalyzed Functionalizations:

Homogeneous gold catalysis has emerged as a powerful tool for the functionalization of indoles under mild conditions. unimi.itrsc.org Gold catalysts activate π-systems, such as alkynes and allenes, making them susceptible to nucleophilic attack by the indole ring. unimi.it This strategy has been widely used for hydroarylation reactions to form indolyl-alkanes and -alkenes. unimi.it Gold-catalyzed reactions can also be combined with other catalytic processes, such as photoredox catalysis, to enable novel transformations like the aminoarylation of alkynes. mdpi.com The use of a dimeric Au(I) photocatalyst, [Au₂(dppm)₂]Cl₂, can initiate free-radical cyclizations onto indoles for the generation of carbon-centered radicals from unactivated bromoalkanes and bromoarenes. nih.gov

Table 1: Comparison of Metal-Catalyzed Indole Functionalization Methods

| Catalyst System | Typical Reaction | Directing Group Example | Position Selectivity | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Pyridine-type ligand | C-H Arylation | Phosphinoyl | C7 | researchgate.net |

| PdCl₂(MeCN)₂ / Cu(OAc)₂ | C-H Alkenylation | N-(2-pyridyl)sulfonyl | C2 | beilstein-journals.org |

| [Cp*RhCl₂]₂ / AgSbF₆ | Oxidative Annulation | N-Nitroso (transient) | C2, C3 | rsc.orgrsc.org |

| [RhCp*Cl₂]₂ / AgTFA | C-H Alkylation | Pyridine | C2 | acs.org |

| Gold(I) or Gold(III) complexes | Hydroarylation | None (substrate activation) | C3 (typically) | unimi.it |

| [Au₂(dppm)₂]Cl₂ (Photoredox) | Radical Cyclization | None | C3 | nih.gov |

Organocatalytic Methods in Indole Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of indoles and their derivatives, often providing excellent stereocontrol. oup.comacs.org These methods are part of a broader move towards more sustainable and economical chemical synthesis. oup.com

The enantioselective Friedel-Crafts alkylation of indoles is a primary application of organocatalysis in this area, allowing for the direct formation of C-C bonds at the C2 or C3 position. benthamdirect.com Chiral Brønsted acids, for example, can catalyze the transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, yielding optically active indolines with high enantioselectivity. organic-chemistry.org This approach avoids the need for transition metals and high-pressure hydrogenation. organic-chemistry.org

The development of platform molecules has significantly expanded the scope of organocatalytic indole chemistry. nih.govacs.org Vinylindoles and indolylmethanols, for instance, serve as versatile building blocks in a variety of organocatalytic asymmetric reactions, including cycloadditions and cyclizations, to construct a wide range of chiral heterocyclic scaffolds. nih.govacs.org These strategies have enabled the synthesis of complex indole-based heterocycles with high efficiency and stereoselectivity. acs.orgnih.gov Recent research has also focused on the organocatalytic asymmetric dearomatization (organo-CADA) of indole derivatives to construct chiral indoline (B122111) and indolenine frameworks, which are core structures of many natural products. rsc.org

Table 2: Examples of Organocatalytic Reactions in Indole Synthesis

| Catalyst Type | Reaction | Substrate Class | Product Class | Key Feature | Reference |

|---|---|---|---|---|---|

| Chiral Brønsted Acid | Transfer Hydrogenation | 3H-Indoles | Optically Active Indolines | Metal-free, high enantioselectivity | organic-chemistry.org |

| Chiral Phosphoric Acid | [4+2] Cycloaddition | 2-Vinylindoles | Chiral Six-membered Rings | Construction of carbazole (B46965) frameworks | acs.org |

| Bifunctional Amine-Thiourea | Friedel-Crafts Alkylation | Indoles and Nitroalkenes | 3-Substituted Indoles | High enantioselectivity | benthamdirect.com |

| Diarylprolinol Silyl Ether | [3+2] Cycloaddition | Indolylmethanols | Chiral Pyrroloindoles | Access to complex polycycles | acs.org |

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for important molecules like this compound. While specific research on green methodologies for this exact compound is not extensively documented, general trends in sustainable indole synthesis provide a framework for more environmentally benign approaches. rsc.orgresearchgate.net

A key aspect of green indole synthesis is the use of sustainable solvents and catalysts. rsc.orgresearchgate.net Researchers have explored the use of water, ethanol, or mixtures thereof, as well as bio-based solvents like ethyl lactate, to replace hazardous organic solvents. rsc.orgresearchgate.net Multicomponent reactions performed in benign solvents without a metal catalyst represent a particularly green approach to the de novo synthesis of the indole core. rsc.org The use of magnetic nanoparticles as recyclable catalysts is another promising avenue for sustainable indole synthesis. researchgate.net

Biocatalysis offers a powerful green alternative to traditional chemical methods. livescience.ionumberanalytics.comrsc.org Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity. livescience.iorsc.org For instance, tryptophan synthase (TrpS) has been used for the synthesis of L-tryptophan derivatives from indoles. thieme-connect.comacs.org This can be coupled with other enzymes, such as L-amino acid deaminase (LAAD) and an engineered D-alanine aminotransferase (DAAT), in a one-pot cascade to produce D-tryptophan derivatives with high enantiomeric excess. thieme-connect.comacs.org Monoamine oxidase (MAO-N) enzymes have also been exploited for the biocatalytic aromatization of indoline derivatives to indoles under mild conditions. livescience.io Furthermore, the chemoenzymatic synthesis of complex natural products has demonstrated the potential of enzymes like thioesterases to perform challenging macrocyclizations involving the indole nitrogen. acs.org These biocatalytic strategies hold significant potential for the future development of green synthetic routes to functionalized indoles like this compound.

Table 3: Green Chemistry Strategies for Indole Synthesis

| Strategy | Example | Advantage | Reference |

|---|---|---|---|

| Benign Solvents | Ethanol/water mixture for multicomponent reactions | Reduced toxicity and environmental impact | rsc.org |

| Recyclable Catalysts | Magnetic nanoparticles | Ease of separation and reuse, reducing waste | researchgate.net |

| Biocatalysis | Tryptophan synthase (TrpS) for tryptophan synthesis | High selectivity, mild conditions, renewable catalysts | thieme-connect.comacs.org |

| Biocatalysis | Monoamine oxidase (MAO-N) for indoline aromatization | Chemoselective, mild reaction conditions | livescience.io |

| Chemoenzymatic Synthesis | Thioesterase for macrocyclization | Performs synthetically challenging transformations | acs.org |

Chemical Transformations and Derivatization Studies of 2 Bromo 1h Indole 6 Carboxylic Acid

Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Bromine Position

The bromine atom at the C-2 position of the indole (B1671886) ring is strategically placed for participation in numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. google.com This reaction is instrumental in synthesizing complex molecular architectures like biaryl compounds. google.com

For 2-Bromo-1H-indole-6-carboxylic acid, the C-2 bromine atom serves as the halide partner, readily undergoing coupling with various boronic acids. This transformation is a key step for creating derivatives with substituted aryl or heteroaryl groups at the 2-position. The reaction conditions can be optimized by screening different catalysts, ligands, and bases to achieve high efficiency. google.com For instance, catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are commonly employed. google.com The choice of base, often potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for facilitating the transmetalation step in the catalytic cycle. google.com

| Boronic Acid | Catalyst/Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf)/XPhos | K₂CO₃ or Cs₂CO₃ | THF/H₂O | 2-Aryl-1H-indole-6-carboxylic acid |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines. google.com This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines where traditional methods may fail. google.com

In the context of this compound, the Buchwald-Hartwig reaction enables the introduction of a wide range of amino groups at the C-2 position. The reaction typically involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a specialized phosphine (B1218219) ligand like XPhos, and a base. google.com This method facilitates the synthesis of various 2-amino-1H-indole-6-carboxylic acid derivatives, which are valuable scaffolds in drug discovery. google.com

| Amine Partner | Catalyst/Ligand | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Aniline (B41778) | Pd(OAc)₂ / XPhos | Not specified | Toluene | 100°C | 2-Anilino-1H-indole-6-carboxylic acid derivative |

Other Cross-Coupling Methodologies

Beyond the Suzuki and Buchwald-Hartwig reactions, the C-2 bromine of the indole scaffold is amenable to other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to create arylalkynes, using a palladium catalyst and a copper(I) co-catalyst. This methodology could be applied to this compound to synthesize 2-alkynyl-1H-indole-6-carboxylic acid derivatives, which are valuable building blocks in materials science and pharmaceuticals.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of vinyl groups at the C-2 position of the indole, yielding 2-vinyl-1H-indole-6-carboxylic acid derivatives.

Functional Group Interconversions of the Carboxylic Acid Moiety at C-6

The carboxylic acid group at the C-6 position provides another site for chemical modification, primarily through reactions such as esterification and amide bond formation. These transformations are often used to modify the compound's physicochemical properties or to prepare it for subsequent synthetic steps.

Esterification Reactions

Esterification converts the carboxylic acid into an ester, which can serve as a protecting group or enhance properties like bioavailability in drug candidates. google.com A standard method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. For this compound, treatment with methanol (B129727) and a catalytic amount of sulfuric acid (H₂SO₄) yields the corresponding methyl ester. google.com

| Reagents | Product |

|---|---|

| Methanol, H₂SO₄ (catalytic) | Methyl 2-bromo-1H-indole-6-carboxylate |

Amide Bond Formation

The conversion of the C-6 carboxylic acid to an amide is a crucial transformation for building peptide-like structures and other biologically active molecules. This is typically achieved using coupling agents that activate the carboxylic acid for nucleophilic attack by an amine. Common coupling agents include carbodiimides like EDAC in the presence of HOBt, or uronium-based reagents like HATU. google.com

A specific procedure for synthesizing 2-Bromo-N-methyl-1H-indole-6-carboxamide involves treating this compound with HATU and a non-nucleophilic base such as DIPEA, followed by the addition of methylamine.

| Amine | Coupling Agent / Base | Solvent | Product |

|---|---|---|---|

| Methylamine | HATU / DIPEA | DMF | 2-Bromo-N-methyl-1H-indole-6-carboxamide |

| Generic Amine (R-NH₂) | EDAC / HOBt | Not specified | N-Substituted-2-bromo-1H-indole-6-carboxamide |

Reductive Transformations of the Carboxyl Group

The carboxylic acid moiety at the C-6 position of this compound is a prime site for reductive transformations, most notably its conversion to a primary alcohol, (2-bromo-1H-indol-6-yl)methanol. This transformation is significant as it introduces a hydroxyl group that can serve as a handle for further derivatization, such as ether or ester formation, or can influence the molecule's biological activity and physical properties.

Strong reducing agents are typically required for the reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly employed reagent for this purpose, capable of reducing carboxylic acids to primary alcohols under mild conditions. commonorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. libretexts.orglibretexts.org An alternative and often safer reagent is a borane (B79455) tetrahydrofuran (B95107) complex (BH₃-THF). libretexts.orgkhanacademy.org Borane reagents can selectively reduce carboxylic acids in the presence of other functional groups like esters, which can be advantageous in multi-functional molecules. commonorganicchemistry.comkhanacademy.org The reaction with borane is believed to proceed through a triacyloxyborane intermediate, which is subsequently hydrolyzed during workup to yield the primary alcohol. libretexts.org

Table 1: Potential Reagents for the Reduction of this compound

| Reagent | Product | General Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | (2-Bromo-1H-indol-6-yl)methanol | Ethereal solvent (e.g., THF, diethyl ether), followed by aqueous or acidic workup. | Highly reactive, reduces many other carbonyl functional groups. commonorganicchemistry.comlibretexts.orglibretexts.org |

| Borane Tetrahydrofuran Complex (BH₃-THF) | (2-Bromo-1H-indol-6-yl)methanol | THF solvent, followed by aqueous or acidic workup. | More selective for carboxylic acids over esters and other functional groups. commonorganicchemistry.comlibretexts.orgkhanacademy.org |

N-1 Functionalization of the Indole Nitrogen Atom

The nitrogen atom of the indole ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the electronic properties, steric profile, and biological activity of the molecule.

Alkylation Strategies

N-alkylation of the indole core is a fundamental transformation. Classical methods typically involve the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkylating agent (e.g., an alkyl halide). rsc.org This approach is generally high-yielding and selective for N-alkylation over C-alkylation. rsc.org In the context of this compound, it is often advantageous to first protect the carboxylic acid group as an ester to prevent interference from the acidic proton. The resulting N-alkylated ester can then be hydrolyzed back to the carboxylic acid if desired.

A study on the synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase demonstrated the N-alkylation of 6-bromoindole (B116670) with methyl bromoacetate (B1195939) using NaH in DMF. nih.gov The resulting ester was then hydrolyzed to 2-(6-bromo-1H-indol-1-yl)acetic acid. nih.gov This strategy is directly applicable to the N-functionalization of this compound derivatives.

More recent developments in N-alkylation include the use of milder bases and alternative alkylating agents. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been developed, highlighting the versatility of N-alkylation in building molecular complexity. rsc.org While this specific method starts from different precursors, the underlying principles of N-alkylation remain relevant.

Table 2: Representative N-Alkylation Strategies for Indole Derivatives

| Alkylating Agent | Base/Solvent | Product Type | Reference |

| Methyl bromoacetate | NaH / DMF | N-carboxymethylated indole | nih.gov |

| Alkyl halides | NaH / THF | N-alkylated indole | rsc.org |

| Dibenyl carbonate | 1,4-diazabicyclo[2.2.2]octane (DABCO) | N-benzylated indole | google.com |

| Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | NaH / DMF | N-functionalized furan-indole | nih.gov |

Derivatization for Enhanced Research Utility

The functionalization of the N-1 position can be strategically employed to introduce reporter groups or moieties that facilitate biological studies. A common strategy involves the introduction of a linker arm that can be further functionalized. For example, a carboxylic acid can be converted into an aliphatic amine by coupling with a half-protected diamine, such as a mono-N-(t-BOC)-propylenediamine derivative. thermofisher.com Following deprotection, the newly introduced primary amine can be reacted with a variety of amine-reactive probes, including fluorophores for fluorescence resonance energy transfer (FRET) assays or biotin (B1667282) for affinity-based studies. thermofisher.comnih.gov

For instance, an N-1 acetic acid derivative of this compound could be coupled with a fluorescent dye to create a probe for studying its interaction with biological targets. The synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, an inhibitor of bacterial cystathionine γ-lyase, exemplifies the attachment of a peptide-like structure to the N-1 position, which could be extended to incorporate fluorescent amino acids or other reporter groups. nih.gov The attachment of fluorescent dyes like Nile Blue to carboxylic acid-containing molecules has also been demonstrated as a method for creating probes for liquid chromatography with fluorescence detection. nih.gov

Selective Modifications and Further Functionalization of the Indole Ring

Beyond the carboxyl group and the indole nitrogen, the this compound scaffold offers other sites for selective modification, primarily through reactions involving the C-2 bromine atom and C-H functionalization of the indole ring.

The bromine atom at the C-2 position is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are powerful tools for forming new carbon-carbon bonds. In a Suzuki-Miyaura coupling, the bromoindole can be reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to introduce a new aromatic or heteroaromatic substituent at the C-2 position. nih.govrsc.org This approach is widely used in the synthesis of complex pharmaceutical intermediates. nih.gov Similarly, the Heck reaction allows for the coupling of the bromoindole with an alkene, providing access to vinyl-substituted indoles. organic-chemistry.org

Direct C-H functionalization offers an alternative and atom-economical approach to modify the indole ring. chim.it While the C-3 position is generally the most nucleophilic and prone to electrophilic substitution, regioselective functionalization at other positions can be achieved through the use of directing groups. nih.govacs.orgacs.org For instance, the carboxylic acid at C-6 can potentially direct ortho-C-H functionalization at the C-5 or C-7 positions under appropriate catalytic conditions. nih.gov Studies on indole-3-carboxylic acid have shown that palladium-catalyzed reactions with aryl iodides can lead to decarboxylation followed by C-2 arylation. acs.org The formyl group at C-3 has been used as a directing group to achieve C-4 arylation. acs.org While specific examples for this compound are not extensively documented, these established methodologies for other indole derivatives provide a roadmap for its further functionalization.

Table 3: Potential Selective Modifications of the this compound Ring

| Reaction Type | Position | Reagents/Catalyst | Product Type | References |

| Suzuki-Miyaura Coupling | C-2 | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base | 2-Aryl-1H-indole-6-carboxylic acid | nih.govnih.gov |

| Heck Reaction | C-2 | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base | 2-Vinyl-1H-indole-6-carboxylic acid | organic-chemistry.org |

| C-H Arylation | C-5 or C-7 | Aryl halide, Ru or Pd catalyst, directing group effect from C-6 COOH | 5- or 7-Aryl-2-bromo-1H-indole-6-carboxylic acid | nih.gov |

| C-H Alkenylation | C-4 | Alkene, Pd catalyst, C-3 directing group | 4-Alkenyl-2-bromo-1H-indole-6-carboxylic acid | chim.it |

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

Proton (¹H) NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the 2-Bromo-1H-indole-6-carboxylic acid molecule. The expected spectrum would show distinct signals for the protons on the indole (B1671886) ring, the N-H proton, and the carboxylic acid proton. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, the carboxylic acid proton is typically highly deshielded and appears as a broad singlet at a high chemical shift, often above 12 ppm. The aromatic protons on the benzene (B151609) and pyrrole (B145914) portions of the indole ring would appear in the aromatic region (typically 7-8 ppm), with their specific shifts and coupling patterns providing information about their relative positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | ~6.8 | s |

| H4 | ~7.8 | d |

| H5 | ~7.3 | dd |

| H7 | ~8.1 | s |

| N-H | >11.0 | br s |

| COOH | >12.0 | br s |

Note: These are predicted values based on analogous structures and may differ from experimental data.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at a high chemical shift, typically in the range of 165-185 ppm. The carbon atom attached to the bromine (C2) would also have a specific chemical shift influenced by the halogen's electronegativity. The remaining aromatic carbons would appear in the 110-140 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~115 |

| C3 | ~105 |

| C3a | ~128 |

| C4 | ~122 |

| C5 | ~124 |

| C6 | ~130 |

| C7 | ~120 |

| C7a | ~138 |

| C=O | ~170 |

Note: These are predicted values based on analogous structures and may differ from experimental data.

While this compound is not chiral and therefore does not have stereoisomers, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the ¹H and ¹³C signals. These 2D NMR experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, thus confirming the connectivity of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass allows for the unambiguous determination of its molecular formula (C₉H₆BrNO₂). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern in the mass spectrum would further corroborate the structure, showing characteristic losses of fragments such as COOH and Br.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Indole) | 3200-3500 | Sharp to broad |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |

| C=C (Aromatic) | 1450-1600 | Medium to weak |

| C-N (Indole) | 1200-1350 | Medium |

| C-Br | 500-600 | Medium to weak |

Note: These are predicted values based on analogous structures and may differ from experimental data.

X-ray Crystallography for Solid-State Structure Determination (for closely related derivatives)

While specific single-crystal X-ray diffraction data for this compound is not widely published, extensive structural elucidation has been performed on its isomers and closely related derivatives. The analysis of these structures provides critical insights into the likely solid-state conformation, intermolecular interactions, and crystal packing of the target molecule.

A particularly relevant example is the structural isomer, 6-Bromo-1H-indole-3-carboxylic acid , for which detailed crystallographic data is available. researchgate.net The study of this molecule reveals how the indole core, the carboxylic acid group, and the bromine substituent collectively govern the supramolecular architecture.

In the crystalline state of 6-Bromo-1H-indole-3-carboxylic acid, molecules are linked into inversion dimers through pairs of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net These dimers are further connected by N-H···O hydrogen bonds, creating layers parallel to a specific crystallographic plane. researchgate.net The dihedral angle between the carboxylic acid group and the indole ring system is minimal, at approximately 6.4 degrees, indicating a nearly planar conformation. researchgate.net

The crystal structure of other indole carboxylic acids, such as Indole-2-carboxylic acid, also shows planar ribbons held together by both O–H···O and N–H···O hydrogen bonds. researchgate.net This suggests that strong hydrogen bonding is a dominant feature in the crystal packing of this class of compounds. The introduction of a bromine atom, as seen in bromo-substituted sugar derivatives, can have a noticeable effect on the crystal structure, often influencing the formation of layered supramolecular landscapes. rsc.org

The detailed crystallographic parameters for the closely related 6-Bromo-1H-indole-3-carboxylic acid are summarized below.

Table 1: Crystal Data and Structure Refinement for 6-Bromo-1H-indole-3-carboxylic acid. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₆BrNO₂ |

| Formula Weight | 240.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| Volume (ų) | 901.7 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

This structural information is invaluable for predicting the solid-state properties of this compound and for understanding how it might interact with biological targets or other molecules in a condensed phase.

Computational Chemistry and Mechanistic Elucidation of 2 Bromo 1h Indole 6 Carboxylic Acid Reactions and Interactions

Density Functional Theory (DFT) Studies for Reaction Pathways and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the study of the electronic structure of molecules. It is particularly useful for mapping out the potential energy surfaces of chemical reactions, which helps in understanding reaction mechanisms, transition states, and the kinetics and thermodynamics of a given transformation.

While specific DFT studies exclusively focused on 2-bromo-1H-indole-6-carboxylic acid are not widely published, the principles can be applied based on research on similar structures. For instance, DFT calculations are frequently used to investigate reactions common to indole (B1671886) rings, such as electrophilic substitution, cross-coupling reactions, and C-H functionalization. acs.org A DFT study on the electrophilic bromination of benzene (B151609) derivatives, for example, successfully elucidated the reaction profiles for substitution and provided insights into regioselectivity by analyzing transition states and intermediates. nih.gov Such an approach could be directly applied to understand the bromination of indole-6-carboxylic acid or further reactions of the bromo-substituted product.

DFT calculations can determine the Gibbs free energies of reactants, products, and intermediates, allowing for the prediction of reaction feasibility and equilibrium positions. researchgate.net This is crucial for optimizing reaction conditions in a laboratory setting, saving time and resources.

Investigation of Reaction Intermediates

A key strength of DFT is its ability to calculate the structure and stability of transient species like reaction intermediates and transition states. researchgate.net These species are often difficult or impossible to observe experimentally due to their short lifetimes. For reactions involving this compound, such as a palladium-catalyzed Suzuki or Buchwald-Hartwig coupling at the C6-Br bond, DFT can model the entire catalytic cycle. acs.org This would involve calculating the energies of:

The initial palladium(0) complex.

The oxidative addition intermediate (where palladium inserts into the C-Br bond).

The transmetalation intermediate.

The final reductive elimination step that forms the product and regenerates the catalyst.

In a study on the dearomatization of indoles, DFT calculations were used to map the Gibbs free energy profile, identifying the key intermediates and transition states that dictate the reaction's outcome and stereoselectivity. researchgate.net Similarly, for reactions like the carbonylation of diazomethane (B1218177) catalyzed by iron complexes, DFT has been used to determine that the rate-limiting step involves the formation of a coordinatively unsaturated metal precursor, followed by diazoalkane coordination and N2 extrusion. mdpi.com These examples highlight how DFT could be employed to investigate the formation of ketene (B1206846) intermediates or other reactive species in transformations of this compound.

Elucidation of Regioselectivity and Stereoselectivity

Many reactions on the indole scaffold can yield multiple products (regioisomers or stereoisomers). DFT is a powerful tool for predicting and explaining the observed selectivity. The regioselectivity of electrophilic substitution on the indole ring (e.g., at C2, C3, C4, C5, or C7) is governed by the relative stability of the corresponding Wheland intermediates (sigma complexes). DFT can calculate the energies of these intermediates, predicting the most likely site of attack. For instance, studies on the bromination of 3-methylindoles showed that the reaction's regioselectivity could be controlled and understood by considering whether the mechanism was a free radical or an electrophilic process. acs.org

In the context of this compound, DFT could be used to predict the outcome of further substitutions. For example, it could determine whether a second electrophile would add to the C3, C4, C5, or C7 position by comparing the activation barriers for each pathway. Similarly, in reactions creating a new chiral center, DFT can be used to calculate the energies of the transition states leading to different stereoisomers, thereby predicting the enantiomeric or diastereomeric excess, as has been done for Friedel-Crafts reactions of indoles. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for predicting how a ligand, such as this compound or its derivatives, might bind to a biological target, typically a protein or enzyme. youtube.com These methods help in screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing.

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.gov Following docking, MD simulations can provide a more detailed and dynamic picture of the protein-ligand complex over time, accounting for the flexibility of both the protein and the ligand. frontiersin.orgyoutube.com

Derivatives of bromoindoles have been investigated as inhibitors for various therapeutic targets. For instance, derivatives of 5-bromoindole-2-carboxylic acid have been studied as potential inhibitors of EGFR tyrosine kinase, a target in cancer therapy. researchgate.net

Analysis of Binding Conformations and Affinities

Molecular docking studies begin with the three-dimensional structures of the ligand and the target protein. The docking algorithm then samples a vast number of possible binding poses of the ligand in the protein's active site and scores them based on a force field that approximates the binding free energy.

In a study of indole derivatives as HIV-1 fusion inhibitors, docking was used to understand how compounds fit into a hydrophobic pocket of the gp41 protein. nih.gov The results helped explain why certain ester derivatives were more potent than their corresponding carboxylic acids. Similarly, docking studies on thiosemicarbazone-indole derivatives against prostate cancer cell targets helped to build a predictive model for their activity. nih.gov For this compound derivatives, docking could be used to predict their binding affinity to targets like HIV-1 integrase, where other indole carboxylic acids have shown inhibitory activity by chelating magnesium ions in the active site.

The table below shows hypothetical binding affinities for derivatives of this compound against a generic kinase target, illustrating the type of data generated from docking studies.

| Compound | Modification on Carboxylic Acid | Predicted Binding Energy (kcal/mol) | Key Interacting Residue |

|---|---|---|---|

| This compound | -COOH | -7.5 | Lys745 |

| Methyl 2-bromo-1H-indole-6-carboxylate | -COOCH3 | -8.1 | Lys745, Met793 |

| 2-Bromo-N-phenyl-1H-indole-6-carboxamide | -CONHPh | -9.2 | Met793, Cys797 |

| 2-Bromo-N-(pyridin-4-yl)-1H-indole-6-carboxamide | -CONH(C5H4N) | -9.8 | Met793, Asp855 |

Identification of Key Intermolecular Interactions

Beyond predicting binding affinity, docking and MD simulations reveal the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the basis of molecular recognition. Key interactions include:

Hydrogen Bonds: The carboxylic acid group and the indole N-H group of this compound are prime candidates for forming hydrogen bonds with polar residues (e.g., lysine, aspartate, serine) in a protein's active site.

Halogen Bonds: The bromine atom at the C6 position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The bicyclic indole core provides a significant hydrophobic surface that can interact favorably with nonpolar pockets in the target protein.

MD simulations can further analyze the stability of these interactions over time, revealing which contacts are persistent and which are transient. frontiersin.org For example, simulations of indole derivatives targeting tubulin have provided detailed insights into the specific hydrogen bonds and hydrophobic contacts that anchor the inhibitors in the colchicine (B1669291) binding site, explaining their potent anti-cancer activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov SAR provides qualitative insights, while QSAR develops mathematical models to predict the activity of new, untested compounds. nih.gov

For a scaffold like this compound, SAR studies would involve synthesizing a library of analogs and testing their biological activity. Modifications could include:

Changing the substituent at the C2 position.

Replacing the bromine at C6 with other halogens (F, Cl, I) or other functional groups (e.g., methyl, methoxy).

Converting the C6-carboxylic acid into various esters, amides, or other bioisosteres.

Substituting the indole N-H proton with different alkyl or aryl groups.

A study on indole-based inhibitors of HIV-1 fusion provides a clear example of SAR. acs.org Researchers synthesized analogs with different linkage points between indole rings and various substituents, revealing that a 6-6' linkage was optimal and that adding ester groups enhanced activity while carboxylic acid groups reduced it. acs.orgnih.gov

The table below summarizes SAR findings for a hypothetical series of 2-bromo-1H-indole-6-carboxamides, demonstrating how systematic structural changes can influence inhibitory activity against a target enzyme.

| Compound ID | R Group (Amide) | IC50 (µM) | SAR Interpretation |

|---|---|---|---|

| A-1 | -H | 15.2 | Baseline activity |

| A-2 | -CH3 | 10.5 | Small alkyl group improves activity |

| A-3 | -Phenyl | 5.8 | Aromatic ring enhances potency, likely via π-stacking |

| A-4 | -4-Fluorophenyl | 2.1 | Electron-withdrawing group on phenyl ring is favorable |

| A-5 | -4-Methoxyphenyl | 8.9 | Electron-donating group is less favorable than EWG |

From such SAR data, a QSAR model can be built. eurjchem.com This involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and using statistical methods like multiple linear regression to create an equation that relates these descriptors to the observed activity (e.g., pIC50). nih.govijddd.com A robust QSAR model can then be used to predict the activity of designed compounds before they are synthesized, accelerating the discovery of potent and selective drug candidates based on the this compound scaffold.

Research Applications of 2 Bromo 1h Indole 6 Carboxylic Acid and Its Derived Compounds

Exploration in Biomedical Research

The indole (B1671886) nucleus is a prevalent motif in numerous biologically active compounds. The strategic placement of a bromine atom and a carboxylic acid group on the 1H-indole-6-carboxylic acid backbone provides handles for synthetic chemists to design and create novel molecules with tailored biological activities.

Design and Synthesis of Antiviral Agents Targeting Enzyme Mechanisms (e.g., HIV-1 Integrase Strand Transfer Inhibition)

The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for the replication of the virus, making it a key target for antiviral drug development. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that block this enzyme's activity. Research has shown that indole-2-carboxylic acid derivatives can serve as a promising scaffold for the development of new INSTIs. nih.gov

In the quest for novel HIV-1 integrase inhibitors, molecular docking-based virtual screenings have identified indole-2-carboxylic acid as a potent scaffold. nih.gov Further structural optimization of these initial hits has led to the synthesis of derivatives with significantly enhanced inhibitory effects. For instance, the introduction of a long branch at the C3 position of the indole core has been shown to improve interaction with a hydrophobic cavity near the active site of the integrase enzyme. nih.gov One such derivative demonstrated a remarkable increase in integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. nih.gov

Another strategy has involved structural modifications at the C6 position of the indole scaffold, starting from 6-bromo-1H-indole-2-carboxylic acid. acs.orgsigmaaldrich.com This initial material is first esterified and then subjected to Buchwald–Hartwig reactions to introduce various substituted anilines, benzylamines, or phenethylamine (B48288) at the C6 position. acs.orgsigmaaldrich.com Subsequent hydrolysis of the ester yields the final carboxylic acid derivatives. acs.orgsigmaaldrich.com One of the synthesized compounds from this approach exhibited a marked inhibitory effect on integrase with an IC₅₀ value of 3.11 μM. sigmaaldrich.com Binding mode analysis revealed that the introduced C6 halogenated benzene (B151609) ring could effectively bind with the viral DNA through a π–π stacking interaction. sigmaaldrich.com

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | Modification | Target | IC₅₀ (μM) |

|---|---|---|---|

| Derivative 1 | Long branch at C3 | HIV-1 Integrase | 0.13 nih.gov |

| Derivative 2 | Halogenated benzene ring at C6 | HIV-1 Integrase | 3.11 sigmaaldrich.com |

Investigation as Potential Anticancer Scaffolds (e.g., Modulation of Apoptotic Pathways, Tumor Growth Inhibition in vitro)

Indole alkaloids and their synthetic derivatives have long been recognized for their potential as anticancer agents. nih.gov These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the suppression of tumor cell growth. nih.gov The Bcl-2 family of proteins, which are key regulators of apoptosis, are often targeted by these indole-based compounds. nih.gov

Research into bis-indole alkaloids, for example, has shown that these molecules can trigger apoptotic cell death in human myelomonocytic lymphoma cells by regulating Bcl-2 family proteins. nih.gov While direct studies on the anticancer activity of 2-Bromo-1H-indole-6-carboxylic acid are not extensively detailed in the provided results, the broader class of indole derivatives shows significant promise. For instance, indole-3-acrylic acid and indole-3-carboxylic acid conjugates of a sesquiterpene have demonstrated potent growth inhibition against a wide range of human hematological and solid tumor cell lines, with GI₅₀ values in the sub-micromolar range. acs.org One of these conjugates was particularly effective against breast cancer cell lines. acs.org

The potential for developing anticancer agents from 6-bromoindole (B116670) derivatives is highlighted by the synthesis of compounds like tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamic acid, which is described as an important medical intermediate. mdpi.com This suggests the utility of the 6-bromoindole scaffold in constructing more complex molecules for therapeutic evaluation.

Table 2: In Vitro Anticancer Activity of Indole Derivatives

| Compound Type | Cell Lines | Activity | GI₅₀ Range (μM) |

|---|---|---|---|

| Indole-3-acrylic acid conjugate | Leukemia sub-panel | Growth Inhibition | 0.03-0.30 acs.org |

| Indole-3-carboxylic acid conjugate | Leukemia sub-panel | Growth Inhibition | 0.04-0.28 acs.org |

| Indole-3-acrylic acid conjugate | Solid tumor cell lines | Growth Inhibition | 0.05-0.40 acs.org |

| Indole-3-carboxylic acid conjugate | Solid tumor cell lines | Growth Inhibition | 0.04-0.61 acs.org |

Development of Antibacterial Agents (e.g., Bacterial Cystathionine (B15957) γ-Lyase Inhibition)

A novel approach to combatting bacterial infections, especially those caused by antibiotic-resistant strains, is to target bacterial enzymes that are not essential for growth but contribute to their defense mechanisms. One such enzyme is bacterial cystathionine γ-lyase (bCSE), which is a major producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. acs.orgresearchgate.netmdpi.com The suppression of bCSE activity has been shown to significantly enhance the sensitivity of bacteria to conventional antibiotics. acs.orgresearchgate.netmdpi.com

Derivatives based on 6-bromoindole have been identified as potent and selective inhibitors of bCSE. acs.org High-throughput screening has led to the discovery of several lead compounds, including NL1, NL2, and NL3, which are all derivatives of 6-bromoindole. acs.org These compounds have been shown to act as potentiators, significantly enhancing the effect of antibiotics on pathogenic bacteria. acs.org

The synthesis of these inhibitors often utilizes 6-bromoindole as the primary building block. acs.orgresearchgate.net For example, the synthesis of NL1, which is (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, involves the alkylation of 6-bromoindole followed by peptide coupling. acs.org Similarly, NL2, 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid, is synthesized by coupling a furan (B31954) building block with 6-bromoindole. acs.org The development of efficient synthetic methods for these compounds is crucial for their further biological evaluation and potential therapeutic application. acs.orgresearchgate.net

Table 3: 6-Bromoindole Derivatives as Bacterial Cystathionine γ-Lyase (bCSE) Inhibitors

| Compound | Chemical Name | Starting Material | Application |

|---|---|---|---|

| NL1 | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | 6-bromoindole | Antibiotic Potentiator acs.org |

| NL2 | 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid | 6-bromoindole | Antibiotic Potentiator acs.org |

| NL3 | 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid | 6-bromoindole | Antibiotic Potentiator acs.org |

Applications in Materials Science Research

The unique electronic and structural properties of the indole ring system also make it an attractive component for the development of advanced materials. The ability to functionalize the indole core allows for the fine-tuning of material properties for specific applications.

Integration into Conjugated Polymer Systems (e.g., Electrochromic Devices)

Conjugated polymers are a class of organic materials that possess alternating single and double bonds, leading to delocalized π-electron systems. This structure imparts interesting electronic and optical properties, making them suitable for applications in organic electronics, such as electrochromic devices. Electrochromic materials can change their color in response to an applied electrical potential.

While direct research on the integration of this compound into conjugated polymers for electrochromic devices is not explicitly detailed in the provided results, studies on related indole derivatives are highly informative. For instance, copolymers containing indole-6-carboxylic acid and 2,2′-bithiophene have been prepared through electrochemical polymerization. acs.org These copolymer films have been investigated for their spectroelectrochemical properties and have shown promise for use in high-contrast electrochromic devices. acs.org

An electrochromic device was successfully assembled using a poly(indole-6-carboxylic acid-co-2,2′-bithiophene) film as the anodic layer and a poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) (PEDOT-PSS) film as the cathodic layer. acs.org The copolymer film prepared with a 1:1 feed molar ratio of the monomers exhibited a high optical contrast of 30% at 890 nm and a coloration efficiency of 112 cm²/C at the same wavelength. acs.org These findings highlight the potential of incorporating the indole-6-carboxylic acid moiety into conjugated polymer backbones to create materials with desirable electrochromic performance. The presence of the bromine atom in this compound offers a convenient handle for polymerization reactions, such as Suzuki or Stille coupling, which are common methods for synthesizing conjugated polymers.

Table 4: Electrochromic Properties of a Poly(indole-6-carboxylic acid-co-2,2′-bithiophene) Film

| Property | Wavelength (nm) | Value |

|---|---|---|

| Optical Contrast | 890 | 30% acs.org |

| Coloration Efficiency | 890 | 112 cm²/C acs.org |

Development of Novel Functional Materials

The versatility of the indole scaffold extends beyond electrochromics to the broader development of novel functional materials. The ability to introduce various functional groups onto the indole ring allows for the creation of materials with tailored properties for a range of applications, including as advanced polymers and dyes. acs.org The 2-bromo and 6-carboxylic acid functionalities on the target compound provide orthogonal handles for chemical modification, enabling the synthesis of complex and multifunctional molecules. The bromine atom can participate in cross-coupling reactions to extend the conjugated system, while the carboxylic acid group can be used for esterification or amidation to attach other functional units or to improve solubility and processing characteristics. This synthetic flexibility makes this compound a valuable building block for the rational design of new organic materials with specific electronic, optical, or biological functions.

Utility as a Precursor for Chemical Probes and Biological Tools

The strategic placement of reactive functional groups—a carboxylic acid at the C-6 position and a bromine atom at the C-2 position—makes this compound a valuable starting material for the synthesis of sophisticated chemical probes and biological tools. These tools are instrumental in the field of chemical biology for the exploration and modulation of biological systems. The bromo-indole scaffold, in particular, has been utilized to create molecules that can probe the function of specific enzymes and enhance the efficacy of existing drugs.

A notable application of a closely related precursor, 6-bromoindole, is in the development of inhibitors for bacterial cystathionine γ-lyase (bCSE). This enzyme is a key producer of hydrogen sulfide (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. H₂S is known to protect these bacteria from oxidative stress, and its inhibition can significantly increase their susceptibility to antibiotics. This makes bCSE inhibitors important biological tools for studying antibiotic resistance mechanisms and for developing strategies to overcome them.

Researchers have successfully synthesized a series of potent and selective bCSE inhibitors derived from the 6-bromoindole core. nih.gov These compounds act as antibiotic potentiators, meaning they enhance the effectiveness of conventional antibiotics. nih.gov The synthesis of these complex molecules showcases the utility of the bromo-indole structure as a versatile scaffold.

For instance, the synthesis of the bCSE inhibitor NL1, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, involves the alkylation of 6-bromoindole followed by peptide coupling. nih.gov Another inhibitor, NL3, 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid, is assembled through a palladium-catalyzed cross-coupling reaction to replace the bromine atom, demonstrating the synthetic versatility of this position. nih.gov The development of these inhibitors highlights how the this compound scaffold is a key component in the creation of advanced biological tools to combat antibiotic resistance. nih.gov

The table below details some of the bCSE inhibitors synthesized from a 6-bromoindole precursor, which serves as a model for the potential applications of this compound.

| Compound Name | Structure | Application |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | A 6-bromoindole core with an acetyl-glycine substituent at the N-1 position. | Selective inhibitor of bacterial cystathionine γ-lyase (bCSE), acts as an antibiotic potentiator. nih.gov |

| 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | A 6-bromoindole core linked via a methylene (B1212753) bridge to a substituted furan-carboxylic acid. | Potent inhibitor of bCSE, enhances antibiotic effects on pathogenic bacteria. nih.gov |

| 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3) | A complex structure where the bromine at the C-6 position is replaced by a chlorobenzothiophene group via Pd-catalyzed cross-coupling. | Highly efficient bCSE inhibitor, used in studies of antibiotic potentiation. nih.gov |

Broader Significance as a Versatile Synthetic Intermediate in Complex Molecule Construction

The chemical architecture of this compound, featuring two distinct and reactive sites, establishes it as a highly versatile intermediate in the synthesis of complex organic molecules. The bromine atom at the C-2 position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.net These reactions allow for the modular and efficient assembly of intricate molecular frameworks from readily available starting materials. nih.gov

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The ability to functionalize the bromo-indole core through reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings opens up vast possibilities for creating libraries of novel compounds with potential therapeutic applications. researchgate.netnih.gov

For example, derivatives of indole-2-carboxylic acid have been extensively investigated as potent inhibitors of the HIV-1 integrase enzyme, a critical component in the viral replication cycle. nih.gov The synthesis of these inhibitors often begins with a bromo-indole precursor. The bromine atom serves as a synthetic handle to introduce various aryl or heteroaryl groups through cross-coupling reactions, which has been shown to be crucial for achieving high inhibitory activity. nih.gov Structural analysis of these inhibitors reveals that specific substituents on the indole ring can engage in key interactions, such as π-π stacking with viral DNA, thereby enhancing their potency. nih.gov

Furthermore, the indole-carboxylic acid framework is a key feature in the design of inhibitors for other significant biological targets. Research into derivatives of 5-bromoindole-2-carboxylic acid has led to the discovery of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in the growth and proliferation of cancer cells. researchgate.net The synthesis of these anticancer agents involves modifying the core structure by introducing diverse heterocyclic moieties like oxadiazole and triazole, demonstrating the adaptability of the bromo-indole-carboxylic acid template. researchgate.net

The following table presents examples of complex molecules synthesized using bromo-indole carboxylic acid derivatives as key intermediates, illustrating the broad synthetic utility of this class of compounds.

| Precursor Type | Reaction Type | Synthesized Compound Class | Therapeutic Target |

| 3-Bromo-1H-indole-2-carboxylic acid | Buchwald-Hartwig coupling | Substituted indole-2-carboxylic acid derivatives | HIV-1 Integrase nih.gov |

| 5-Bromoindole-2-carboxylic acid | Multi-step synthesis involving heterocycle formation | Carbothioamide, oxadiazole, and triazole derivatives of indole | Epidermal Growth Factor Receptor (EGFR) researchgate.net |

| 6-Bromoindole | Palladium-catalyzed cross-coupling | Bi-heterocyclic indole derivatives | Bacterial Cystathionine γ-lyase (bCSE) nih.gov |

The strategic use of this compound and its isomers as synthetic intermediates enables the efficient construction of complex and biologically relevant molecules. The reactivity of the C-Br bond in palladium-catalyzed reactions, combined with the inherent biological significance of the indole nucleus, ensures its continued importance in the fields of medicinal chemistry and drug discovery.

Future Perspectives and Emerging Avenues in 2 Bromo 1h Indole 6 Carboxylic Acid Research

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-Bromo-1H-indole-6-carboxylic acid and its derivatives will likely move beyond traditional multi-step procedures towards more efficient and environmentally benign methods. A key area of development will be the adoption of green chemistry principles. An emerging sustainable approach in indole (B1671886) synthesis is the use of visible-light photocatalysis. For instance, a novel method for creating pyrido[1,2-a]indol-6(7H)-ones has been developed using a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides. rsc.org This highlights a potential avenue for constructing more complex heterocyclic systems from a this compound starting point under exceptionally mild conditions. rsc.org The goal will be to develop high-yield, scalable syntheses that reduce waste and avoid harsh reagents, making this valuable scaffold more accessible for extensive research and application.

Exploration of Novel Reaction Catalysis for Enhanced Functionalization

The strategic functionalization of the this compound core is critical for tuning its properties. The bromine atom at the 2-position and the carboxylic acid at the 6-position, along with the reactive N-H group, offer multiple handles for chemical modification. Future research will heavily rely on advanced catalytic systems to achieve selective and diverse functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are already established for modifying bromo-indole scaffolds. nih.govrsc.org These reactions have been successfully used to introduce various aniline (B41778) and benzylamine (B48309) groups at the bromine-bearing carbon of related indole-2-carboxylic acid esters. nih.gov This strategy could be directly applied to this compound to generate libraries of novel compounds for biological screening. Furthermore, Pd-catalyzed cyclization reactions have been used to construct complex polyheterocycles from indole-2-carboxylic acid precursors, a technique that could be adapted for the title compound. rug.nl

Beyond palladium, emerging areas include the exploration of radical cyclizations to form new heterocyclic systems. acs.org The development of methods involving 2-azaallyl radicals (2-AARs) for synthesizing functionalized pyrrolin-3-ones demonstrates the potential of radical-based strategies to create unique molecular architectures that are otherwise difficult to access. acs.org

Table 1: Catalytic Strategies for Indole Functionalization

| Catalytic Strategy | Reaction Type | Potential Application for this compound | Reference |

|---|---|---|---|

| Palladium-Catalysis | Buchwald-Hartwig Amination | Introduction of aryl and alkyl amines at the C2 position. | nih.gov, rsc.org |

| Palladium-Catalysis | Cross-Coupling / Cyclization | Synthesis of complex, fused heterocyclic systems. | nih.gov, rug.nl |

| Visible-Light Photocatalysis | Formal (4+2) Cycloaddition | Green synthesis of polycyclic indole derivatives. | rsc.org |

Expansion of Biological Target Identification and Mechanistic Understanding

The indole-carboxylic acid motif is a well-known privileged scaffold in medicinal chemistry. Derivatives of the structurally similar 6-bromoindole (B116670) and indole-2-carboxylic acid have shown a wide range of biological activities, suggesting that this compound is a prime candidate for biological investigation.

A significant future direction is the exploration of its potential as an antimicrobial agent. Derivatives of 6-bromoindole have been identified as potent and selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for H₂S production in pathogenic bacteria like Staphylococcus aureus. nih.gov Inhibiting bCSE can enhance the efficacy of existing antibiotics. nih.gov Additionally, 6-Bromo-1H-indole-3-carboxylic acid itself has been noted for its antibacterial properties. biosynth.com